3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structure of this compound, characterized by the presence of a bromo and methoxy group on the benzyl ring, makes it a subject of interest in various chemical and biological applications. This compound is notable for its potential as a building block in organic synthesis and its explored therapeutic properties.
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol can be sourced from chemical suppliers specializing in organic compounds. Its classification falls under heterocyclic compounds due to the presence of the azetidine ring, and it is also categorized as a substituted phenol due to the methoxy and bromo substituents on the aromatic ring.
The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol typically involves a nucleophilic substitution reaction. The common method includes:
The reaction mechanism involves the nucleophilic attack of the azetidine nitrogen on the carbon atom of the benzyl chloride, leading to the formation of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol with the release of chloride ions.
The molecular structure of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol can be represented by its IUPAC name, which is 3-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol. The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 272.14 g/mol |
IUPAC Name | 3-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol |
InChI | InChI=1S/C11H14BrNO2/c1-15... |
InChI Key | JRONLXCABXRTRK-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Br)CC2(CNC2)O |
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol can participate in various chemical reactions:
For each type of reaction, specific reagents are employed:
Each reaction pathway leads to distinct products:
The mechanism of action for 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol varies depending on its application:
The physical properties include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3